Cas no 869-19-2 (Glycyl-L-leucine)

Glycyl-L-leucine structure
Glycyl-L-leucine structure
Produktname:Glycyl-L-leucine
CAS-Nr.:869-19-2
MF:C8H16N2O3
MW:188.224242210388
MDL:MFCD00008127
CID:40098
PubChem ID:92843

Glycyl-L-leucine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Glycyl-L-leucine
    • Gly-Leu
    • 2-(2-Aminoacetamido)-4-methylpentanoic acid
    • Glycylleucine
    • H-Gly-Leu-OH
    • N-Glycyl-L-leucine
    • Glycinyl-l-leucine
    • GLY-L-LEU
    • Gly-L-Leu-OH
    • L-Leucine,glycyl
    • L-Leucine,N-glycyl
    • N-Glycylleucine
    • (S)-2-(2-Aminoacetamido)-4-methylpentanoic acid
    • Glycyl-leucine
    • L-Leucine, glycyl-
    • DKEXFJVMVGETOO-LURJTMIESA-N
    • 8L97V505GU
    • Leucine, glycyl-
    • Leucine, N-glycyl-, L-
    • GLY-DL-LEU
    • N-(Aminoacetyl)leucine #
    • C02155
    • L-Leucine, N-glycyl- (9CI)
    • Leucine, N-glycyl-, L- (8CI)
    • KM24
    • L-Leucine, N-glycyl- (ZCI)
    • Glycyl-L-leucine (ACI)
    • (2S)-2-(2-Aminoacetamido)-4-methylpentanoic acid
    • (2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoic acid
    • 117: PN: US20130123467 SEQID: 141 claimed protein
    • 17: PN: KR20140043582 SEQID: 20 claimed protein
    • 20: PN: WO2014063098 TABLE: 5 claimed protein
    • 23: PN: WO2022164392 PAGE: 44 claimed sequence
    • 35: PN: WO2021211467 SEQID: 188 claimed sequence
    • 467: PN: WO2022125673 SEQID: 467 claimed protein
    • 485: PN: WO2022215055 SEQID: 485 claimed protein
    • 4: PN: WO2014170713 SEQID: 104 claimed protein
    • 98: PN: EP2161028 PAGE: 10 claimed protein
    • NSC 83257
    • EN300-881493
    • AMY22216
    • s6054
    • UNII-8L97V505GU
    • 2-(2-Amino-acetylamino)-4-methyl-pentanoic acid
    • NS00014842
    • CS-W016793
    • MFCD00008127
    • CHEBI:73514
    • (S)-2-(2-Aminoacetamido)-4-methylpentanoicacid
    • L-Leucine, N-glycyl-
    • HY-W016077
    • Q27140595
    • G-L
    • CHEMBL56119
    • DS-16202
    • SCHEMBL65869
    • EINECS 212-785-9
    • BDBM50188492
    • A841880
    • (S)-2-(2-Amino-acetylamino)-4-methyl-pentanoic acid
    • 869-19-2
    • BP-24275
    • G0181
    • DTXSID601017040
    • NSC-83257
    • AKOS016843131
    • DB-038199
    • MDL: MFCD00008127
    • Inchi: 1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1
    • InChI-Schlüssel: DKEXFJVMVGETOO-LURJTMIESA-N
    • Lächelt: [C@@H](C(=O)O)(CC(C)C)NC(=O)CN

Berechnete Eigenschaften

  • Genaue Masse: 188.11600
  • Monoisotopenmasse: 188.116
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 192
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 92.4
  • Oberflächenladung: 0
  • Tautomerzahl: 2
  • XLogP3: -2.3

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.1793 (rough estimate)
  • Schmelzpunkt: 233-235 ºC
  • Siedepunkt: 410.4°C at 760 mmHg
  • Flammpunkt: 202 °C
  • Brechungsindex: -35 ° (C=2, H2O)
  • PSA: 92.42000
  • LogP: 0.65180
  • pka: 3.18(at 25℃)
  • Löslichkeit: Nicht bestimmt
  • Spezifische Rotation: -34.5 º (c=2, H2O)

Glycyl-L-leucine Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • WGK Deutschland:3
  • Sicherheitshinweise: S24/25
  • FLUKA MARKE F CODES:3-10
  • Lagerzustand:Keep in dark place,Sealed in dry,2-8°C(BD5495)

Glycyl-L-leucine Zolldaten

  • HS-CODE:2924199090
  • Zolldaten:

    China Zollkodex:

    2924199090

    Übersicht:

    Andere acyclische Amide (einschließlich acyclischer Carbamate)(einschließlich ihrer Derivate und Salze). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken

    Zusammenfassung:

    292499090. andere acyclische Amide (einschließlich acyclische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

Glycyl-L-leucine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-W016077-500mg
Glycyl-L-leucine
869-19-2 ≥98.0%
500mg
¥350 2024-04-17
TRC
G750000-10g
Gly-Leu
869-19-2
10g
$ 161.00 2023-09-07
Ambeed
A274054-5g
(S)-2-(2-Aminoacetamido)-4-methylpentanoic acid
869-19-2 97%
5g
$33.0 2025-02-26
BAI LING WEI Technology Co., Ltd.
G0181-1G
Glycyl-L-leucine
869-19-2 99.0%(T)
1G
¥ 660 2022-04-26
Enamine
EN300-881493-0.05g
(2S)-2-(2-aminoacetamido)-4-methylpentanoic acid
869-19-2 95.0%
0.05g
$135.0 2025-03-21
TRC
G750000-5g
Gly-Leu
869-19-2
5g
$ 98.00 2023-09-07
TRC
G750000-50g
Gly-Leu
869-19-2
50g
$442.00 2023-05-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021634-1g
Glycyl-L-leucine
869-19-2 98%
1g
¥160 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G36230-5g
Glycyl-L-leucine
869-19-2 BR,98%
5g
¥379.0 2023-09-07
Apollo Scientific
OR963728-100g
Glycyl-L-leucine
869-19-2 98%
100g
£296.00 2025-02-20

Glycyl-L-leucine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium nitrate Solvents: Water ;  25 °C
Referenz
Potentiometric studies of ternary complexes involving ethylenediamine N,N'-diacetic acid (EDDA) palladium(II) and some bioligands
Ammar, R. A. A., Fluid Phase Equilibria, 2009, 285(1-2), 116-121

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Sodium nitrate Solvents: Water ;  25 °C
Referenz
Equilibrium Studies on Complex-Formation Reactions of Pd[(2-(2-aminoethyl)pyridine)(H2O)2]2+ with Ligands of Biological Significance and Displacement Reactions of DNA Constituents
Shehata, Mohamed R.; et al, European Journal of Inorganic Chemistry, 2009, (26), 3912-3920

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Water ;  22 MPa, 379 °C
Referenz
Study on condensation of amino acid in super critical water fluid
Harada, Osamu; et al, Hyogo-kenritsu Kogyo Gijutsu Senta Kenkyu Hokokusho, 2003, 12,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran ;  30 min, -15 °C
1.2 1 h, -15 °C; 4 h, -15 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 min, rt; 5 min, rt
2.2 Reagents: Acetic acid Solvents: Water ;  pH 7 - 8, rt
Referenz
Design, synthesis and SAR studies of tripeptide analogs with the scaffold 3-phenylpropane-1,2-diamine as aminopeptidase N/CD13 inhibitors
Shang, Luqing; et al, Bioorganic & Medicinal Chemistry, 2009, 17(7), 2775-2784

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Water ,  Silver nitrate
2.1 Reagents: Sodium hydroxide ,  Sodium nitrate Solvents: Water ;  25 °C
Referenz
Equilibrium Studies on Complex-Formation Reactions of Pd[(2-(2-aminoethyl)pyridine)(H2O)2]2+ with Ligands of Biological Significance and Displacement Reactions of DNA Constituents
Shehata, Mohamed R.; et al, European Journal of Inorganic Chemistry, 2009, (26), 3912-3920

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium chloride ,  Palladium chloride Solvents: Water ;  30 min, rt → 50 °C; cooled
1.2 Solvents: Water ;  rt; 1 h, 25 °C
2.1 Reagents: Silver nitrate Solvents: Water
3.1 Reagents: Sodium nitrate Solvents: Water ;  25 °C
Referenz
Potentiometric studies of ternary complexes involving ethylenediamine N,N'-diacetic acid (EDDA) palladium(II) and some bioligands
Ammar, R. A. A., Fluid Phase Equilibria, 2009, 285(1-2), 116-121

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 min, rt; 5 min, rt
1.2 Reagents: Acetic acid Solvents: Water ;  pH 7 - 8, rt
Referenz
Design, synthesis and SAR studies of tripeptide analogs with the scaffold 3-phenylpropane-1,2-diamine as aminopeptidase N/CD13 inhibitors
Shang, Luqing; et al, Bioorganic & Medicinal Chemistry, 2009, 17(7), 2775-2784

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Potassium chloride ,  Palladium chloride Solvents: Water ;  30 min, 70 °C; 70 °C → 25 °C
1.2 Solvents: Water ;  pH 2 - 3, 25 °C
2.1 Reagents: Water ,  Silver nitrate
3.1 Reagents: Sodium hydroxide ,  Sodium nitrate Solvents: Water ;  25 °C
Referenz
Equilibrium Studies on Complex-Formation Reactions of Pd[(2-(2-aminoethyl)pyridine)(H2O)2]2+ with Ligands of Biological Significance and Displacement Reactions of DNA Constituents
Shehata, Mohamed R.; et al, European Journal of Inorganic Chemistry, 2009, (26), 3912-3920

Synthetic Routes 9

Reaktionsbedingungen
1.1 rt
1.2 Reagents: Piperidine Solvents: Dimethylformamide ;  rt
1.3 Reagents: Ethyl 2-cyano-2-(hydroxyimino)acetate ,  Diisopropylethylamine ,  PyBOP Solvents: Dimethylformamide ;  1 h, rt
1.4 Reagents: Piperidine Solvents: Dimethylformamide ;  rt
1.5 Reagents: Trifluoroacetic acid ;  rt
Referenz
Site-Selective, Late-Stage C-H 18F-Fluorination on Unprotected Peptides for Positron Emission Tomography Imaging
Yuan, Zheliang; et al, Angewandte Chemie, 2018, 57(39), 12733-12736

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Silver nitrate Solvents: Water
2.1 Reagents: Sodium nitrate Solvents: Water ;  25 °C
Referenz
Potentiometric studies of ternary complexes involving ethylenediamine N,N'-diacetic acid (EDDA) palladium(II) and some bioligands
Ammar, R. A. A., Fluid Phase Equilibria, 2009, 285(1-2), 116-121

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: Alumina Solvents: Water
Referenz
Preferential amino acid sequences in alumina-catalyzed peptide bond formation
Bujdak, J.; et al, Journal of Inorganic Biochemistry, 2002, 90(1-2), 1-7

Glycyl-L-leucine Raw materials

Glycyl-L-leucine Preparation Products

Glycyl-L-leucine Verwandte Literatur

Empfohlene Lieferanten
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